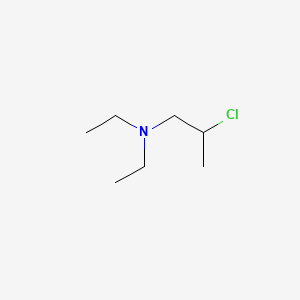

1-Diethylamino-2-chloropropane

描述

Structure

3D Structure

属性

CAS 编号 |

761-21-7 |

|---|---|

分子式 |

C7H16ClN |

分子量 |

149.66 g/mol |

IUPAC 名称 |

2-chloro-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C7H16ClN/c1-4-9(5-2)6-7(3)8/h7H,4-6H2,1-3H3 |

InChI 键 |

QOHJWGXVMZSTAZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)Cl |

规范 SMILES |

CCN(CC)CC(C)Cl |

其他CAS编号 |

761-21-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 1 Diethylamino 2 Chloropropane

Primary Synthetic Routes

The most common and established methods for synthesizing 1-Diethylamino-2-chloropropane involve the reaction of an alcohol precursor with a halogenating agent or through nucleophilic substitution and alkylation strategies.

Reaction of 1-Diethylamino-2-propanol with Halogenating Agents

A principal route for the synthesis of this compound is the chlorination of 1-Diethylamino-2-propanol. google.com This process involves the substitution of the hydroxyl group (-OH) on the propanol (B110389) backbone with a chlorine atom.

Thionyl chloride (SOCl₂) is a frequently used halogenating agent for this transformation. The reaction involves adding thionyl chloride dropwise to a cooled mixture of 1-Diethylamino-2-propanol, often in a suitable solvent. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. bloomtechz.com

A general representation of the reaction is: (C₂H₅)₂NCH₂CH(OH)CH₃ + SOCl₂ → (C₂H₅)₂NCH₂CH(Cl)CH₃ + SO₂ + HCl

This method is also applicable to the synthesis of similar compounds, such as 1-dimethylamino-2-chloropropane, where thionyl chloride is reacted with 1-dimethylamino-2-propanol. chemicalbook.comgoogle.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often controlled include temperature, reaction time, and the ratio of reactants. For instance, the reaction is typically initiated at a cooled temperature (e.g., 0-20°C) during the addition of thionyl chloride to manage the exothermic nature of the reaction. Following the initial addition, the mixture is often heated to reflux (e.g., 80–90°C) for a specific period, such as two hours, to ensure the completion of the substitution reaction.

Post-reaction workup is also critical for isolating the final product. This can involve quenching the reaction with ice-cold water, followed by extraction of the product into an organic solvent. The organic layer is then typically washed with a basic solution, such as sodium hydroxide, to neutralize any remaining acid, and subsequently dried. Purification techniques like fractional distillation or column chromatography can be employed to achieve a high-purity product. In some procedures, the hydrochloride salt of the product is crystallized from the reaction mixture, which can then be isolated and, if desired, converted to the free base. chemicalbook.comscribd.com

The choice of solvent can significantly influence the outcome of the synthesis. researchgate.net Toluene (B28343) is a commonly used solvent in the reaction of 1-Diethylamino-2-propanol with thionyl chloride. google.com It serves as a suitable medium for the reaction and subsequent extraction of the product.

Ethylene (B1197577) dichloride has been investigated as an alternative solvent for the synthesis of similar compounds like 1-dimethylamino-2-chloropropane hydrochloride. google.com Studies have shown that using ethylene dichloride can offer advantages over toluene or benzene, such as requiring a smaller volume of solvent, which can lead to a larger batch size in a given reactor and potential savings in equipment and labor costs. google.com However, the suitability of a solvent can be highly specific to the target molecule. For example, while ethylene dichloride proved effective for 1-dimethylamino-2-chloroethane hydrochloride, it resulted in low yields for 1-diethylamino-2-chloroethane hydrochloride, likely due to the product's higher solubility in this solvent. google.com

Table 1: Solvent Comparison in Halogenation Reactions

| Solvent | Precursor | Halogenating Agent | Product | Key Observations | Reference |

| Toluene | 1-Diethylamino-2-propanol | Thionyl Chloride | This compound | Commonly used, facilitates extraction. | google.com |

| Ethylene Dichloride | Dimethylaminoisopropanol | Thionyl Chloride | 1-Dimethylamino-2-chloropropane hydrochloride | Allows for larger batch sizes compared to benzene. | google.com |

| Chloroform | 1-Dimethylamino-2-propanol | Thionyl Chloride | 1-Dimethylamino-2-chloropropane hydrochloride | Product crystallizes from the boiling solvent. | chemicalbook.comgoogle.com |

Nucleophilic Substitution and Alkylation Approaches

This compound can be synthesized through nucleophilic substitution or alkylation reactions. These methods generally involve reacting a suitable nitrogen-containing nucleophile with a propyl electrophile bearing a leaving group. For example, the reaction of diethylamine (B46881) with a 2-chloropropane (B107684) derivative can yield the target compound. This approach is a fundamental method for forming the carbon-nitrogen bond in the molecule.

The compound itself is a valuable alkylating agent in various organic synthesis reactions, facilitating the formation of carbon-nitrogen bonds. For instance, it is used in the synthesis of pharmaceuticals where it alkylates a suitable precursor molecule.

It is important to note that under certain reaction conditions, 1-dimethylamino-2-chloropropane, a related compound, can cyclize to form a reactive aziridinium (B1262131) salt intermediate. scribd.comgoogle.comnih.gov This intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of isomeric products. scribd.comgoogle.comnih.gov This highlights the importance of carefully controlling reaction conditions to favor the formation of the desired product.

Alternative and Emerging Synthesis Pathways

While the reaction of amino alcohols with thionyl chloride remains a primary synthetic route, research into alternative and more efficient or environmentally friendly methods is ongoing. One area of exploration is the use of different catalytic systems or reaction media. For example, the use of eutectic solvents, which are considered "green solvents," has been investigated for the synthesis of related compounds, aiming for more environmentally compatible processes. researchgate.net

Furthermore, advancements in catalytic cross-coupling reactions could present future alternative pathways. acs.org These methods, while not yet standard for this specific compound, offer potential for the development of novel synthetic strategies. The Gabriel synthesis, which utilizes phthalimide (B116566) as a protected nitrogen source, is a classic method for preparing primary amines via nucleophilic substitution, offering a way to avoid over-alkylation that can be a side reaction with ammonia. libretexts.org While not a direct synthesis of this compound, the principles of using protected nucleophiles could be adapted in alternative synthetic designs.

Control of Stereochemistry in Synthetic Preparation

The stereochemical outcome of the synthesis of this compound is of significant interest, particularly when the final product is a chiral pharmaceutical. When starting with a racemic mixture of 1-diethylamino-2-propanol, the resulting this compound will also be a racemic mixture.

To achieve stereocontrol, a stereoselective synthetic approach is necessary. One such method is reductive amination. This technique involves reacting a suitable ketone or aldehyde precursor with diethylamine, which allows for greater control over the enantiomeric purity of the product. Catalysts such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst are often employed in this process. The use of chiral starting materials, such as an enantiomerically pure form of a precursor like (S)-1-chloro-2-propanol, can also direct the stereochemistry of the final product.

Advanced methods for stereocontrolled synthesis include asymmetric google.com-dipolar cycloadditions and ester-enolate Claisen rearrangements, which are powerful techniques for creating specific stereoisomers. nih.gov These methods often involve complex chiral auxiliaries or catalysts to achieve high levels of enantioselectivity.

Purification Techniques in Synthetic Workflows

Following the synthesis of this compound, purification is essential to remove byproducts, unreacted starting materials, and other impurities. Common byproducts can include tertiary amines and other chlorinated alkanes. Several techniques are employed to isolate the pure compound.

Fractional Distillation

Fractional distillation is a widely used method for purifying this compound, taking advantage of differences in boiling points between the desired product and impurities. The crude product, often obtained as an oil after extraction, can be subjected to distillation under reduced pressure (vacuum distillation). googleapis.com This allows the compound to boil at a lower temperature, preventing potential decomposition. For instance, a crude base containing this compound has been reported to be distilled at 230-235°C under a pressure of 3 mm Hg. googleapis.com

Column Chromatography

Column chromatography is another effective technique for the purification of this compound. In this method, the crude product mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. rsc.orgresearchgate.net A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates, allowing for their separation. The choice of stationary and mobile phases is crucial for achieving good separation. For compounds like this compound, which lack a strong UV chromophore, detection of the separated fractions can be challenging and may require alternative detection methods like refractive index detectors or gas chromatography-mass spectrometry (GC-MS) analysis of the collected fractions. sciencemadness.orgijstr.org

Recrystallization of Hydrochloride Salts

For enhanced stability and ease of handling, this compound is often converted to its hydrochloride salt. This salt can then be purified by recrystallization. The process involves dissolving the crude hydrochloride salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. chemicalbook.com As the solution cools, the solubility of the salt decreases, leading to the formation of purified crystals, while impurities remain dissolved in the solvent. chemicalbook.com The purified crystals can then be collected by filtration. For example, 1-dimethylamino-2-chloropropane hydrochloride, a similar compound, has been successfully recrystallized from solvents like isopropanol (B130326) or a chloroform/ether mixture to yield a product with a sharp melting point. chemicalbook.comulg.ac.be

Reaction Mechanisms and Reactivity of 1 Diethylamino 2 Chloropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for 1-diethylamino-2-chloropropane, where a nucleophile replaces the chlorine atom, a good leaving group. These reactions are central to its application as a synthetic intermediate.

For secondary chloroalkanes such as this compound, both SN1 and SN2 reaction pathways are theoretically possible, and their prevalence is determined by factors like the nature of the nucleophile, the solvent, and the stability of potential intermediates. byjus.com

An SN2 (bimolecular nucleophilic substitution) reaction involves a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, a direct SN2 attack would lead to an inversion of stereochemistry at the C-2 position.

An SN1 (unimolecular nucleophilic substitution) reaction, conversely, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

However, the reactivity of this compound often deviates from these classical pathways due to the presence of the diethylamino group in close proximity to the reaction center, which leads to neighboring group participation.

This compound serves as an effective alkylating agent. In this capacity, it introduces the 1-diethylamino-2-propyl group to a nucleophilic substrate. This is a direct consequence of the carbon-chlorine bond's polarity, which renders the C-2 carbon electrophilic and susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates. This property is harnessed in organic synthesis to build larger molecules by forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

The reactivity of this compound in nucleophilic substitution reactions is modulated by both steric and electronic factors.

Steric Effects: The two ethyl groups attached to the nitrogen atom, as well as the methyl group at the C-2 position, create a degree of steric hindrance around the electrophilic carbon. This steric bulk can impede the backside attack required for a classical SN2 reaction, potentially slowing down this pathway compared to less substituted haloalkanes. libretexts.org

Electronic Effects: The primary electronic effect is the presence of the nitrogen atom with its lone pair of electrons. This lone pair is highly significant as it can act as an internal nucleophile, a phenomenon known as neighboring group participation. This electronic assistance dramatically influences the reaction's mechanism and rate. The electron-donating nature of the diethylamino group can also stabilize any developing positive charge on the adjacent carbon, which would be a factor in an SN1-like mechanism.

| Feature | SN1 Pathway | SN2 Pathway | Neighboring Group Participation |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) | Can exhibit first-order kinetics |

| Intermediate | Carbocation | None (transition state) | Cyclic aziridinium (B1262131) ion |

| Stereochemistry | Racemization | Inversion of configuration | Retention of configuration |

| Favored by | Weak nucleophiles, protic solvents | Strong nucleophiles, aprotic solvents | Structure allowing intramolecular attack |

Neighboring Group Participation by the Diethylamino Moiety

The most significant aspect of the reactivity of this compound is the neighboring group participation (NGP) by the diethylamino group. The nitrogen atom's lone pair of electrons can attack the electrophilic C-2 carbon in an intramolecular fashion, displacing the chloride ion.

The aziridinium ion is a potent electrophile and can be readily attacked by external nucleophiles. This ring-opening reaction relieves the ring strain.

The attack of a nucleophile on the unsymmetrical N,N-diethyl-2-methylaziridinium ion can occur at two different carbon atoms: the primary carbon (C-1) or the secondary carbon (C-2). The regioselectivity of this attack determines the structure of the final product and constitutes a rearrangement.

Attack at the less hindered primary carbon (C-1): This is often the favored pathway, especially with nucleophiles that are sensitive to steric hindrance. This attack leads to the formation of 1-substituted-2-(diethylamino)propane derivatives.

Attack at the secondary carbon (C-2): This attack regenerates the original carbon skeleton, leading to a 2-substituted-1-(diethylamino)propane.

Solvent Effects on Reaction Rates and Stability

Hydrolysis Mechanism and Kinetics

The hydrolysis of this compound is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. The presence of the diethylamino group in proximity to the electrophilic carbon bearing the chlorine atom leads to a reaction rate that is significantly faster than that of a comparable alkyl chloride lacking the amino group.

The mechanism proceeds through an intramolecular SN2-type attack where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile. This attack displaces the chloride leaving group, resulting in the formation of a strained, three-membered cyclic intermediate known as an aziridinium ion. This step is typically the rate-determining step of the reaction. The highly reactive aziridinium ion is then rapidly attacked by a water molecule (the solvent and nucleophile) in an intermolecular step to yield the final product, 1-diethylamino-2-propanol.

Influence of Solvent Polarity and Dielectric Constant

The rate of hydrolysis of this compound is highly sensitive to the polarity and dielectric constant of the solvent. The rate-determining step involves the formation of two charged species: the positively charged aziridinium ion and the negatively charged chloride ion.

Polar protic solvents, such as water and alcohols, are particularly effective at accelerating this reaction. There are two primary reasons for this:

Stabilization of the Transition State: The transition state leading to the formation of the aziridinium ion has a significant charge separation. Polar solvents stabilize this polarized transition state, lowering the activation energy (Ea) and thus increasing the reaction rate.

Solvation of Ions: Solvents with a high dielectric constant are efficient at insulating and stabilizing the charged intermediates (aziridinium cation) and the leaving group (chloride anion). This solvation provides a thermodynamic driving force for the ionization process.

Conversely, nonpolar solvents are poor at stabilizing these charged species, leading to a significantly slower reaction rate. The stability of the this compound itself is lower in highly polar, nucleophilic solvents like water, as it will more readily undergo hydrolysis.

Table 1: Conceptual Relationship Between Solvent Properties and Hydrolysis Rate

| Solvent | Type | Dielectric Constant (ε) | Relative Hydrolysis Rate | Rationale |

| Water | Polar Protic | ~80 | Very High | Excellent stabilization of the charged transition state and ionic intermediates. |

| Methanol (B129727) | Polar Protic | ~33 | High | Good stabilization of charged species, promoting the reaction. |

| Ethanol | Polar Protic | ~24 | Moderate | Moderate stabilization, leading to a slower rate than methanol. |

| Acetone | Polar Aprotic | ~21 | Low | Less effective at stabilizing the transition state and solvating the leaving group. |

| Hexane | Nonpolar | ~2 | Very Low | Poor stabilization of charged species significantly hinders the reaction. |

Electrophilic Reactions and Derivatization Approaches

The diethylamino group in this compound provides a site for electrophilic attack, allowing for various derivatization approaches.

Acylation Reactions

This compound can undergo acylation at the nitrogen atom when treated with acylating agents such as acyl chlorides or acid anhydrides. The nitrogen atom, being a tertiary amine, acts as a nucleophile. The reaction follows a nucleophilic addition-elimination mechanism.

The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. Because the starting amine is tertiary, the product of this reaction is a quaternary ammonium (B1175870) salt, specifically an N-acyl-N,N-diethyl-2-chloropropan-1-ammonium chloride. An external base is not required for this reaction as the tertiary amine itself is the nucleophile.

Radical Reaction Pathways

While ionic reactions are predominant for this compound, the potential for radical reaction pathways exists under specific conditions, such as exposure to UV light or the presence of radical initiators. Free-radical halogenation is a common reaction for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A plausible, though less common, pathway could involve the homolytic cleavage of a C-H bond by a radical initiator. For instance, a radical could abstract a hydrogen atom from one of the ethyl groups or the propane (B168953) backbone. The resulting carbon-centered radical could then participate in further reactions.

Another possibility is an intramolecular radical cyclization if a radical were generated at a suitable position. For example, if a radical could be formed at the carbon atom bearing the chlorine (though this is less likely than C-H abstraction), it might undergo rearrangement or other radical processes. However, specific studies detailing these radical pathways for this compound are not prominent in the literature, and such reactions are generally less controlled and selective than their ionic counterparts. wikipedia.org

Applications of 1 Diethylamino 2 Chloropropane in Organic Synthesis

Role as a Key Synthetic Intermediate

1-Diethylamino-2-chloropropane is a versatile bifunctional compound that serves as a valuable intermediate in a wide range of organic syntheses. Its structure, which incorporates both a reactive chloro- group and a nucleophilic diethylamino moiety, allows it to participate in numerous chemical transformations. This dual functionality makes it a crucial building block for the construction of more complex molecules, particularly in the pharmaceutical and fine chemical industries. google.com The compound's utility is underscored by its role as a precursor for introducing the 1-(diethylamino)propan-2-yl fragment into various molecular scaffolds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClN nist.govchemicalbook.com |

| Molecular Weight | 149.66 g/mol nist.govchemicalbook.com |

| CAS Number | 761-21-7 chemicalbook.comnist.gov |

| IUPAC Name | 2-chloro-N,N-diethylpropan-1-amine |

| Boiling Point | 57-58 °C (at 22-23 Torr) chemicalbook.com |

| Synonyms | 2-chloropropyl(diethyl)amine nist.gov |

Nitrogen-containing compounds are of paramount importance in chemistry and biology, forming the structural core of many pharmaceuticals, agrochemicals, and natural products. tcichemicals.commdpi.comnih.gov this compound serves as a key reagent for the synthesis of such molecules. Its primary role is that of an alkylating agent, enabling the introduction of the diethylaminopropyl group onto a variety of nitrogenous substrates. This process is fundamental for building molecular complexity and accessing novel amine derivatives. For instance, primary or secondary amines can be alkylated with this compound to yield more substituted polyamines, which are important structural motifs in various biologically active compounds.

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in medicinal chemistry. nih.govresearchgate.net The structural features of this compound make it a suitable precursor for the synthesis of certain nitrogen-containing heterocycles. The presence of the nitrogen atom in proximity to the chlorinated carbon allows for intramolecular interactions that can facilitate cyclization reactions. A key mechanistic feature of related compounds like 1-dimethylamino-2-chloropropane is the ability to form a highly reactive aziridinium (B1262131) salt intermediate through intramolecular cyclization. This strained, three-membered ring is a potent electrophile that can be attacked by various nucleophiles. This ring-opening reaction can be a key step in the formation of larger, more complex heterocyclic systems, such as piperazines or other nitrogen-containing rings, depending on the nature of the nucleophile used. mdpi.comnih.gov

Utilization in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is one of the most fundamental transformations in organic synthesis. researchgate.netuci.edunptel.ac.in this compound is primarily utilized for this purpose through nucleophilic substitution reactions. In a typical reaction, a nitrogen-containing nucleophile, such as an amine, amide, or imide, attacks the electrophilic carbon atom bonded to the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a new C-N bond. nptel.ac.in

This reaction is a direct and efficient method for attaching the diethylaminopropyl side chain to a target molecule. The general mechanism involves the attack of the nitrogen nucleophile on the secondary carbon, as illustrated in the following scheme:

Nu-H + Cl-CH(CH₃)-CH₂-N(C₂H₅)₂ → Nu-CH(CH₃)-CH₂-N(C₂H₅)₂ + H-Cl

This straightforward alkylation chemistry is a reliable tool for synthetic chemists to modify existing molecules or build new ones containing the specific aminoalkyl substructure provided by this compound.

Alkylation of Activated Substrates

Beyond nitrogen nucleophiles, this compound and its analogues are effective alkylating agents for carbon-based nucleophiles, particularly those derived from activated substrates. Activated substrates, such as compounds with acidic C-H bonds adjacent to electron-withdrawing groups (e.g., ketones, esters, nitriles), can be deprotonated by a base to form a stabilized carbanion or enolate. researchgate.net This nucleophilic species can then react with this compound to form a new carbon-carbon bond.

A documented example involves the reaction of the related compound, 1-dimethylamino-2-chloropropane, with diphenylacetonitrile. acs.org The nitrile group activates the adjacent C-H bond, allowing for deprotonation to form a potent carbon nucleophile. This nucleophile subsequently attacks the chlorinated carbon, displacing the chloride and forming a new quaternary carbon center. This type of C-alkylation is crucial for constructing complex carbon skeletons found in many pharmacologically active molecules. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

The outcomes of chemical reactions involving this compound can be influenced by factors of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.com In reactions with this compound, regioselectivity becomes a critical consideration due to the potential formation of an aziridinium ion intermediate. As observed with the analogous dimethylamino compound, the neighboring amino group can displace the chloride intramolecularly to form a cyclic, three-membered aziridinium cation. This intermediate has two electrophilic carbon atoms that can be attacked by a nucleophile. The site of attack determines the final product structure, and a mixture of isomers can result if the attack is not highly selective for one position. The choice of nucleophile and reaction conditions can influence which regioisomer is formed preferentially.

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org this compound contains a stereocenter at the carbon atom bonded to chlorine. Therefore, the stereochemical outcome of its synthesis and subsequent reactions is an important consideration. If the compound is prepared from a racemic mixture of its precursor, 1-diethylamino-2-propanol, the resulting this compound will also be a racemic mixture. Consequently, its use in a subsequent reaction will typically produce a racemic mixture of products. To achieve a specific stereochemical outcome (i.e., to form an enantiomerically pure product), a stereoselective synthetic approach is required. This can involve using an enantiomerically pure starting material or employing stereoselective reactions, such as asymmetric catalysis, to control the formation of the desired stereoisomer. mdpi.com

Development of Novel Synthetic Methodologies Employing this compound

While this compound is a component of many established synthetic procedures, its unique reactivity profile makes it a candidate for incorporation into novel synthetic methodologies. Modern organic synthesis increasingly focuses on efficiency, atom economy, and the development of "green" chemical processes. mdpi.com

The compound's ability to act as a precursor to the reactive aziridinium intermediate could be exploited in modern catalytic methods. For example, the development of catalytic asymmetric ring-opening reactions of the in-situ generated aziridinium ion could provide enantioselective access to a wide range of chiral amino compounds. Furthermore, its bifunctional nature makes it an attractive substrate for multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby increasing synthetic efficiency. mdpi.com Future research may focus on developing such novel, efficient, and stereoselective transformations that leverage the inherent reactivity of this compound.

Catalytic Approaches (e.g., Phase-Transfer Catalysis)

There is no scientific evidence in the reviewed literature to suggest that this compound is itself used as a phase-transfer catalyst. Phase-transfer catalysis is a methodology that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. princeton.eduoperachem.com This is accomplished by a catalyst that can transport one reactant across the interface into the other phase. operachem.com Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts and crown ethers. ispe.org

While this compound is a tertiary amine and can exist as a quaternary ammonium salt under certain conditions, its primary utility in organic synthesis is as an alkylating agent. In reactions where it participates, a separate phase-transfer catalyst, such as tetrabutylammonium bromide, may be employed to increase reaction rates, particularly in biphasic systems. In such cases, this compound is a substrate in the reaction, not the catalyst facilitating the phase transfer.

Green Chemistry Principles in its Utilization

The application of green chemistry principles to the utilization of this compound has not been a specific focus of published research. Green chemistry is a set of principles aimed at reducing or eliminating the use or generation of hazardous substances in the design, manufacture, and application of chemical products. mdpi.comsamipubco.com

While the synthesis of related amino alcohols, the precursors to compounds like this compound, is an area where greener methods are being explored, such as the use of "green solvents" like eutectic solvents, specific green chemistry metrics for reactions involving this compound are not available. Key green chemistry metrics include atom economy, reaction mass efficiency, and process mass intensity, which quantify the efficiency and environmental impact of a chemical process. nih.govmdpi.comresearchgate.net

The traditional synthesis routes for this compound involve reagents like thionyl chloride, and solvents such as toluene (B28343), benzene, or ethylene (B1197577) dichloride, which present environmental and health concerns. google.com A comprehensive green chemistry analysis of its use would involve evaluating these traditional routes against newer, more sustainable alternatives, but such comparative studies are not present in the available literature. Research in the broader pharmaceutical and chemical industries is focused on developing greener synthetic routes, utilizing biocatalysis, renewable feedstocks, and safer solvents to improve the sustainability of manufacturing processes. ispe.orgmdpi.comsamipubco.com However, these general principles have not been specifically applied and documented for the synthesis and application of this compound.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of 1-Diethylamino-2-chloropropane, with each technique providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the electron-withdrawing chlorine atom (CH-Cl) are expected to be the most deshielded, appearing significantly downfield. The protons of the methylene (B1212753) groups (N-CH₂) in the diethylamino moiety will also be deshielded by the adjacent nitrogen atom, but to a lesser extent than the methine proton next to the chlorine. The terminal methyl groups of the diethyl chains will appear furthest upfield. Spin-spin coupling between adjacent non-equivalent protons provides further structural confirmation, resulting in characteristic splitting patterns (e.g., triplets, quartets, multiplets).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbon atom bonded to chlorine (C-Cl) will appear furthest downfield due to the halogen's strong deshielding effect. The carbons of the diethylamino group will also be shifted downfield relative to a simple alkane.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| CH(Cl)CH₃ | ¹H | ~1.5 | Doublet | Couples with the adjacent methine proton. |

| N(CH₂CH₃)₂ | ¹H | ~1.0 - 1.2 | Triplet | Couples with the adjacent methylene protons. |

| N(CH₂CH₃)₂ | ¹H | ~2.5 - 2.8 | Quartet | Couples with the adjacent methyl protons. |

| N-CH₂-CH(Cl) | ¹H | ~2.6 - 2.9 | Multiplet | Complex splitting due to coupling with adjacent methine proton and diastereotopicity. |

| CH(Cl)CH₃ | ¹H | ~4.0 - 4.3 | Multiplet | Deshielded by chlorine; couples with adjacent methyl and methylene protons. |

| CH(Cl)CH₃ | ¹³C | ~20 - 25 | - | - |

| N(CH₂CH₃)₂ | ¹³C | ~10 - 15 | - | - |

| N(CH₂CH₃)₂ | ¹³C | ~45 - 50 | - | - |

| N-CH₂-CH(Cl) | ¹³C | ~55 - 60 | - | - |

| CH(Cl)CH₃ | ¹³C | ~60 - 65 | - | Strongly deshielded by the chlorine atom. |

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (149.66 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic cluster will be observed for the molecular ion and any chlorine-containing fragments, with a second peak ([M+2]⁺) at two m/z units higher having approximately one-third the intensity of the main peak.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.org This leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, this can occur in two main ways, with cleavage of the largest substituent from the α-carbon being the most favorable pathway.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 149 | [C₇H₁₆ClN]⁺ | Molecular Ion (M⁺) |

| 134 | [C₆H₁₃ClN]⁺ | Loss of a methyl radical (•CH₃) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of chloromethyl radical (•CH₂Cl) - a highly stable fragment. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage with rearrangement, loss of a propyl radical (•C₃H₇) |

| 58 | [C₃H₈N]⁺ | Further fragmentation of larger ions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, the spectrum of this compound is notable for the absence of N-H stretching vibrations that are characteristic of primary and secondary amines (typically found at 3300-3500 cm⁻¹). rockymountainlabs.com The key diagnostic peaks are the C-N stretching vibration and the C-Cl stretching vibration. The spectrum will also be dominated by strong C-H stretching and bending absorptions from the alkyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1380 - 1370 | C-H Bend (Umbrella) | Methyl (CH₃) |

| 1250 - 1020 | C-N Stretch | Tertiary Amine |

| 780 - 550 | C-Cl Stretch | Alkyl Halide |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time monitoring of synthetic reactions.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a sample is vaporized and passed through a capillary column (e.g., a DB-5 or HP-5ms, which have a non-polar stationary phase, or a more polar column for better separation from other amines). The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. A flame ionization detector (FID) provides high sensitivity for quantitative analysis, where the peak area is proportional to the concentration of the compound.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components. As the compound elutes from the GC column, it is immediately ionized and fragmented, generating a mass spectrum that serves as a molecular fingerprint, confirming the identity of the peak corresponding to this compound and helping to identify any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a significant challenge is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult.

Several strategies can overcome this limitation:

Mass Spectrometry Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is the most effective approach. nih.gov It allows for sensitive and selective detection based on the compound's mass-to-charge ratio, bypassing the need for a chromophore.

Derivatization: The compound can be reacted with a derivatizing agent that attaches a UV-absorbing or fluorescent tag to the molecule, enabling sensitive detection. nih.gov

Chromatographic Mode: Reversed-phase HPLC on a C18 or C8 column with an aqueous-organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with water) and an ion-pairing reagent or acidic modifier (like formic acid) can be used to achieve good retention and peak shape for the protonated amine. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for separating polar amines. nih.gov

HPLC is particularly useful for monitoring reactions where the starting materials (e.g., 1-Diethylamino-2-propanol) or byproducts are non-volatile and cannot be analyzed by GC.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and chlorine) in a purified sample of this compound. This analysis provides an experimental basis for confirming the compound's empirical formula and, by extension, its molecular formula (C₇H₁₆ClN) and stoichiometric purity. guidechem.com The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula and atomic weights of the elements. A close correlation between the experimental and theoretical values provides strong evidence for the sample's identity and purity.

Table 2: Elemental Composition of this compound Theoretical values are calculated from the molecular formula C₇H₁₆ClN (Molecular Weight: 149.66 g/mol ).

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.01 | 56.17% |

| Hydrogen | H | 1.008 | 10.77% |

| Chlorine | Cl | 35.45 | 23.69% |

Kinetic Study Methodologies

Kinetic studies are essential for elucidating the reaction mechanisms of this compound, particularly its hydrolysis. The presence of the nitrogen atom in the diethylamino group allows for neighboring group participation, leading to the formation of a cyclic aziridinium (B1262131) ion intermediate, which influences the reaction pathway and rate. Methodologies such as monitoring changes in concentration over time under various conditions are employed to determine rate constants and understand the factors affecting the reaction.

The hydrolysis of this compound in aqueous solutions is often studied under pseudo-first-order conditions. This experimental approach is applied when a second-order reaction is made to behave like a first-order reaction. libretexts.org This is achieved by ensuring that one of the reactants, in this case water (the solvent), is present in a large excess. Its concentration remains effectively constant throughout the reaction. libretexts.org Consequently, the reaction rate becomes dependent only on the concentration of this compound, simplifying the rate law to Rate = k'[this compound], where k' is the pseudo-first-order rate constant. This simplification allows for easier determination of the rate constant and analysis of the reaction dynamics. nih.gov

Isotopic labeling is a powerful technique used to trace the pathway of specific atoms through a chemical reaction, providing definitive insights into the mechanism. wikipedia.org For the hydrolysis of this compound, studies may employ water labeled with a heavy oxygen isotope, such as H₂¹⁸O. By analyzing the mass of the product, 1-diethylamino-2-propanol, using mass spectrometry, researchers can determine if the ¹⁸O atom has been incorporated. The incorporation of ¹⁸O into the alcohol product would confirm that the oxygen atom originates from the solvent (water) attacking the intermediate, which is consistent with a mechanism involving the formation and subsequent ring-opening of a cyclic aziridinium ion. wikipedia.org

Table 3: Conceptual Outline of an Isotopic Labeling Experiment This table illustrates the expected outcomes of an isotopic labeling study designed to probe the hydrolysis mechanism.

| Reactants | Expected Intermediate | Final Product | Mass Spectrometry Result | Mechanistic Implication |

|---|

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 1-Diethylamino-2-chloropropane at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electronic distribution.

Conformational Analysis

The flexibility of the propane (B168953) backbone and the diethylamino group in this compound allows it to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as conformers, and to determine the energy barriers between them.

A systematic conformational search would typically be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using more accurate quantum mechanical methods. For a related compound, 1-chloropropane, studies have identified different conformers based on the dihedral angle of the C-C-C-Cl backbone. A similar analysis for this compound would involve mapping the potential energy surface as a function of key dihedral angles, such as the C-C-N-C and C-C-C-Cl angles, to identify the global and local energy minima.

Hypothetical Conformational Energy Data for this compound

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti | ~180 | 0.00 | DFT/B3LYP/6-31G |

| Gauche-1 | ~60 | 1.25 | DFT/B3LYP/6-31G |

| Gauche-2 | ~-60 | 1.25 | DFT/B3LYP/6-31G* |

Electronic Structure Calculations

Electronic structure calculations reveal how electrons are distributed within the molecule, which is crucial for understanding its reactivity. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges can be determined. For this compound, the lone pair of electrons on the nitrogen atom and the electronegativity of the chlorine atom are expected to be dominant features of its electronic structure.

The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the nitrogen atom, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond, highlighting this bond as the likely site for nucleophilic attack. An electrostatic potential map would show regions of negative potential around the nitrogen and chlorine atoms and positive potential around the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, a key reaction of interest is its intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which can then be attacked by a nucleophile.

Transition State Analysis

Transition state theory is employed to locate the high-energy structure that lies on the reaction path between reactants and products. researchgate.net Locating the transition state for the intramolecular cyclization of this compound would involve finding a saddle point on the potential energy surface where the nitrogen atom attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The geometry of this transition state would reveal the extent of bond formation (N-C) and bond breaking (C-Cl) at the peak of the energy barrier. Vibrational frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Reactions

Hypothetical Energetic Profile Data for Intramolecular Cyclization

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| This compound | 0.0 |

| Transition State | +20.5 |

| Aziridinium Intermediate + Cl- | +5.8 |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Intermediate Lifetimes

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules and the stability of reactive intermediates.

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This would allow for the observation of how solvent molecules arrange themselves around the solute, forming a solvation shell. The structure of this solvation shell, particularly the hydrogen bonding between water and the nitrogen and chlorine atoms, can significantly influence the molecule's reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models represent a computational approach to predict the properties of chemical compounds based on their molecular structures. unimore.itnih.gov These models are built on the principle that the chemical structure of a molecule dictates its physicochemical properties and, consequently, its reactivity. nih.gov By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property, QSPR can estimate that property for new or untested compounds. unimore.itnih.gov

For a compound like this compound, QSPR studies can offer valuable insights into its chemical reactivity without the need for extensive and time-consuming laboratory experiments. nih.gov The development of a QSPR model involves a dataset of compounds with known reactivity data, from which molecular descriptors are calculated. These descriptors can encode various aspects of molecular structure, such as topology, geometry, and electronic properties. unimore.it Statistical methods are then employed to create a model that correlates these descriptors with the observed reactivity. nih.gov The predictive power of the model is assessed through validation techniques to ensure its reliability. unimore.it

Prediction of Physicochemical Properties Relevant to Reactivity

The chemical reactivity of this compound is influenced by a range of its physicochemical properties. QSPR models can be employed to predict these properties, thereby providing an indirect measure of its potential reactivity. nih.gov Key properties that are relevant to the reactivity of this compound include those related to its intermolecular interactions and its behavior in different chemical environments.

Several physicochemical properties can be computationally predicted for this compound. For instance, the octanol-water partition coefficient (logP) is a crucial parameter that indicates the lipophilicity of a molecule, which can affect its solubility and transport to a reaction site. chemeo.com Other important properties include boiling point, melting point, and vapor pressure, which provide information about the compound's physical state and volatility under different conditions. nih.govchemeo.com Furthermore, properties such as enthalpy of vaporization and Gibbs free energy of formation can offer insights into the energetic aspects of its reactions. chemeo.com

Below is a table of predicted physicochemical properties for this compound that are relevant to its chemical reactivity. These values are typically derived from computational models that form the basis of QSPR studies.

| Property | Predicted Value | Relevance to Reactivity |

| Molecular Weight | 149.66 g/mol | Influences stoichiometry and reaction kinetics. |

| logP (Octanol/Water Partition Coefficient) | 1.3 | Affects solubility in different reaction media and interaction with other reactants. chemeo.com |

| Boiling Point | 157.2 °C | Determines the physical state at different temperatures, influencing reaction conditions. |

| Enthalpy of Vaporization | 39.4 kJ/mol | Relates to the energy required for phase change, which can be a factor in reaction energetics. chemeo.com |

| Gibbs Free Energy of Formation | -34.8 kJ/mol | Provides insight into the thermodynamic stability of the compound and the feasibility of reactions. chemeo.com |

These predicted properties, derived from computational methods, serve as a valuable starting point for understanding the potential chemical behavior of this compound.

Historical Development and Future Research Directions

Evolution of Synthetic Approaches

The synthesis of 1-Diethylamino-2-chloropropane and related dialkylaminoalkyl chlorides has evolved from earlier methods utilizing common aromatic solvents to more refined processes that enhance product quality and efficiency.

Historically, compounds of this class were often produced by reacting the corresponding amino alcohol, in this case, 1-Diethylamino-2-propanol, with a halogenating agent like thionyl chloride in the presence of solvents such as toluene (B28343) or benzene. While effective, these methods often resulted in products that were tan in color and had a tendency to agglomerate, complicating handling and purification.

A significant advancement in the synthesis of analogous compounds, such as 1-dimethylamino-2-chloropropane hydrochloride, involved the introduction of ethylene (B1197577) dichloride as the reaction medium. google.com Research demonstrated that using ethylene dichloride led to a superior product, yielding water-white, free-flowing, needle-like crystals with higher bulk density and reduced impurities. google.com This solvent was found to be specifically adapted for this type of reaction, proving more effective than other chlorinated solvents or aliphatic hydrocarbons. google.com For instance, methylene (B1212753) chloride was deemed unsuitable due to its high solvent action on the product, while propylene (B89431) dichloride did not offer the same advantages as its lower homologue, ethylene dichloride. google.com

The primary and most established synthetic route remains the chlorination of the precursor alcohol, 1-Diethylamino-2-propanol, with thionyl chloride. This nucleophilic substitution reaction replaces the hydroxyl (-OH) group with a chlorine atom. Optimization of this process is critical and involves careful control of reaction parameters such as temperature, reactant ratios, and reaction time to maximize yield and purity. For example, the reaction mixture is often heated to reflux to ensure the substitution goes to completion.

Table 1: Comparison of Solvents in Analogous Aminoalkyl Chloride Synthesis

| Solvent | Product Quality | Key Observations |

|---|---|---|

| Toluene / Benzene | Tan, powdered, tendency to agglomerate | Earlier, common method. google.com |

| Ethylene Dichloride | Water-white, crystalline, free-flowing, high purity | Superior medium, reduced impurities. google.com |

| Propylene Dichloride | Less effective than ethylene dichloride | Did not yield the same quality improvements. google.com |

Challenges in Synthesis and Handling for Research Applications

The synthesis and handling of this compound present several challenges for research applications. A primary difficulty in its synthesis is the potential for competing side reactions, such as elimination or over-alkylation. These unwanted reactions can reduce the yield of the desired product and complicate the purification process.

To mitigate these issues, specific strategies are employed. The use of aprotic solvents can help to minimize hydrolysis, a potential side reaction. Careful monitoring of the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to identify intermediates and byproducts. Following the reaction, purification is typically achieved through fractional distillation or column chromatography to isolate the pure compound.

Another significant chemical characteristic is the potential for the diethylamino group to participate in intramolecular reactions. The nitrogen atom can act as a neighboring group, which can influence reaction pathways and lead to molecular rearrangements. Under certain conditions, related compounds can cyclize to form a highly reactive aziridinium (B1262131) salt intermediate. This intermediate can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of isomeric products, which presents a significant purification challenge.

Emerging Trends in its Chemical Applications

This compound is a valuable synthetic intermediate, primarily because its structure contains both a tertiary amine and a halogenated carbon. These features allow it to serve as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

One of the most important aspects of its chemistry is its utility as a model system for studying reaction mechanisms. The proximity of the diethylamino group to the chlorinated carbon allows for detailed investigation into fundamental concepts in organic chemistry, including:

Nucleophilic Substitution Reactions: The compound is a classic substrate for studying S N 1 and S N 2 reaction kinetics and mechanisms.

Elimination Reactions: The potential for elimination to form an alkene provides a basis for studying the competition between substitution and elimination pathways.

Neighboring Group Participation: The interaction of the nitrogen's lone pair of electrons with the electrophilic carbon center is a key area of study, demonstrating how intramolecular effects can accelerate reaction rates and influence stereochemistry.

While specific emerging applications are continually developing, its role as an alkylating agent is fundamental. It is used to introduce the diethylaminopropyl group into various molecular scaffolds, a common structural motif in pharmacologically active compounds. The synthesis of methadone, for example, involves the reaction of the related compound 1-dimethylamino-2-chloropropane with diphenylacetonitrile, highlighting the importance of this class of reagents in creating complex pharmaceutical backbones. vulcanchem.comacs.org

Potential Areas for Future Academic Inquiry

Future academic research concerning this compound and related structures is likely to focus on several key areas. Drawing parallels from similar compounds, promising avenues for investigation include the development of more efficient and sustainable synthetic methods. vulcanchem.com

Potential research directions include:

Catalytic Asymmetric Synthesis: Developing catalytic methods to synthesize specific enantiomers of this compound could be highly valuable, as the chirality of such intermediates is often critical for the biological activity of the final pharmaceutical product. vulcanchem.com

Solvent-Free Mechanochemical Approaches: Exploring mechanochemistry (reactions induced by mechanical force) could lead to more environmentally friendly synthetic routes that reduce or eliminate the need for solvents. vulcanchem.com

Advanced Catalytic Cross-Coupling: While not yet standard for this specific compound, the application of modern catalytic cross-coupling reactions could open up novel synthetic pathways for creating new carbon-carbon or carbon-heteroatom bonds.

Computational Modeling: Further computational studies on its reaction dynamics, particularly the role of the aziridinium ion intermediate and neighboring group participation, could provide deeper insights into receptor-ligand interactions for the molecules synthesized from it. vulcanchem.com This could help in the rational design of new derivatives with tailored properties.

常见问题

Q. What are the key synthetic pathways for 1-diethylamino-2-chloropropane, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, reacting 2-chloropropane derivatives with diethylamine under controlled pH and temperature can yield the target compound. However, competing side reactions (e.g., elimination or over-alkylation) may occur. To mitigate this:

- Use aprotic solvents (e.g., DCM) to minimize hydrolysis .

- Monitor reaction progress via TLC or GC-MS to detect intermediates.

- Purify via fractional distillation or column chromatography to isolate the product from byproducts like tertiary amines or chlorinated alkanes .

Q. How does the neighboring nitrogen atom influence the hydrolysis mechanism of this compound?

The nitrogen atom in the diethylamino group participates in the hydrolysis via a neighboring group effect, leading to rearrangements. Ross (1947) demonstrated that hydrolysis in aqueous dioxane produces a cyclic intermediate (aziridinium ion), which rearranges to form 1-diethylamino-2-propanol . Key experimental insights:

- Kinetic studies : Pseudo-first-order kinetics under buffered conditions.

- Isotopic labeling : Use of D₂O or ¹⁸O-labeled water to track oxygen incorporation.

- pH dependence : Reaction rates increase in alkaline media due to hydroxide ion participation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify characteristic shifts for the chloropropane backbone (δ ~3.5–4.0 ppm for CH₂Cl) and diethylamino group (δ ~2.5–3.0 ppm for N-CH₂) .

- IR spectroscopy : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and N-C (~1100 cm⁻¹).

- GC-MS : Confirm molecular ion peaks (m/z ≈ 149 for [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can competing reaction pathways during hydrolysis be quantitatively resolved?

Competing SN1/SN2 mechanisms or elimination can be analyzed using:

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Derivatization (e.g., alkylation, acylation) requires precise control of steric and electronic effects:

- Steric hindrance : Bulky electrophiles favor substitution at the less hindered carbon.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature modulation : Lower temperatures favor kinetic control, minimizing side products .

Q. How do solvent polarity and dielectric constant affect the stability of this compound?

Stability studies in solvents like DMSO, ethanol, or hexane reveal:

- Polar solvents : Accelerate hydrolysis due to increased solvation of transition states.

- Low-polarity solvents : Stabilize the compound but may reduce reactivity.

- Dielectric constant correlations : Use Kirkwood analysis to relate solvent polarity to degradation rates .

Data Contradictions and Resolution

Q. Why do reported hydrolysis rates for this compound vary across studies?

Discrepancies arise from differences in:

- Solvent composition : Aqueous dioxane vs. pure water .

- Ionic strength : Buffer concentration affects ion-pair formation.

- Analytical methods : Spectroscopic vs. titrimetric quantification .

Resolution : Standardize protocols using IUPAC guidelines for kinetic measurements .

Q. How can computational models reconcile conflicting experimental data on reaction intermediates?

- Molecular dynamics (MD) simulations : Model solvent interactions and intermediate lifetimes.

- QSPR/QSAR : Predict physicochemical properties (e.g., logP, pKa) to validate experimental observations .

Methodological Best Practices

Q. Designing reproducible kinetic studies for hydrolysis reactions

- Controlled conditions : Use thermostatted reactors (±0.1°C).

- Internal standards : Add known quantities of inert compounds (e.g., tert-butyl chloride) to calibrate instrumentation .

- Data validation : Triplicate runs with statistical error analysis .

Q. Ensuring compound purity in synthetic workflows

- Pre-column derivatization : Convert amines to stable derivatives (e.g., acetylated forms) for accurate GC-MS analysis .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。